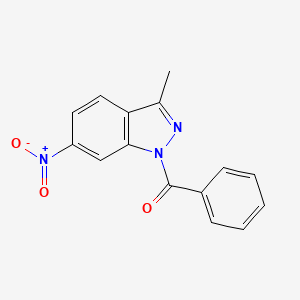

(3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone

Beschreibung

“(3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone” is a synthetic small molecule characterized by an indazole core substituted with a methyl group at the 3-position and a nitro group at the 6-position. The indazole moiety is linked via a methanone bridge to a phenyl ring.

Eigenschaften

CAS-Nummer |

62271-18-5 |

|---|---|

Molekularformel |

C15H11N3O3 |

Molekulargewicht |

281.27 g/mol |

IUPAC-Name |

(3-methyl-6-nitroindazol-1-yl)-phenylmethanone |

InChI |

InChI=1S/C15H11N3O3/c1-10-13-8-7-12(18(20)21)9-14(13)17(16-10)15(19)11-5-3-2-4-6-11/h2-9H,1H3 |

InChI-Schlüssel |

KDCMGLSTDAWFQX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanon umfasst typischerweise die Bildung des Indazolrings, gefolgt von der Funktionalisierung. Eine gängige Methode beinhaltet die Cyclisierung von o-Nitrobenzylaminen mit Hydrazinderivaten unter sauren Bedingungen. Die Nitrogruppe kann durch Nitrierungsreaktionen mit Salpetersäure und Schwefelsäure eingeführt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet oft den Einsatz von Katalysatoren und kontrollierten Reaktionsbedingungen, um Nebenprodukte zu minimieren. Beispielsweise können Übergangsmetall-katalysierte Reaktionen, wie z. B. solche, die Kupfer oder Palladium beinhalten, eingesetzt werden, um die Bildung des Indazolrings und die anschließenden Funktionalisierungsschritte zu erleichtern .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein zur Synthese komplexerer Moleküle verwendet.

Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere zur gezielten Ansteuerung bestimmter Enzyme oder Rezeptoren.

Industrie: In der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann an Redoxreaktionen teilnehmen, während der Indazolring mit Enzymen oder Rezeptoren interagieren kann. Diese Interaktionen können verschiedene biologische Pfade modulieren, wie z. B. Signaltransduktion oder Stoffwechselprozesse.

Wissenschaftliche Forschungsanwendungen

(3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indazole ring can interact with enzymes or receptors. These interactions can modulate various biological pathways, such as signal transduction or metabolic processes .

Vergleich Mit ähnlichen Verbindungen

a) Substituent Effects on Electronic and Steric Properties

- Trifluoromethyl (CF₃) Groups : The CF₃ group in ’s compound increases lipophilicity (logP) and may improve membrane permeability but could reduce aqueous solubility. The target compound, lacking this group, is likely more hydrophilic.

Biologische Aktivität

(3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound.

- IUPAC Name : (3-methyl-6-nitroindazol-1-yl)(phenyl)methanone

- Molecular Formula : C15H10N4O5

- Molecular Weight : 326.26 g/mol

- CAS Number : 62235-25-0

Synthesis

The synthesis of (3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone typically involves multi-step organic reactions. A common method includes:

- Nitration of 3-methylindazole.

- Coupling with phenylmethanone derivatives under basic conditions using solvents like dichloromethane and catalysts such as triethylamine .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro groups can undergo reduction to form reactive intermediates that inhibit various enzymes and disrupt cellular processes, which is particularly relevant in cancer therapy .

Anticancer Activity

Research has shown that (3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone exhibits promising anticancer properties:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:

- HCT-116 (colon cancer)

- MDA-MB-231 (breast cancer)

The results indicate that the compound displays moderate cytotoxicity, with IC50 values suggesting effective inhibition of cell growth .

Case Studies

- Study on Indazole Derivatives : A series of indazole derivatives, including variations similar to (3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone, were synthesized and tested for anticancer activity. The study reported that several derivatives exhibited significant growth inhibition in MDA-MB-231 cells, highlighting the potential of indazole-based compounds in cancer therapy .

- Mechanistic Insights : Another study explored the mechanism by which indazole derivatives induce apoptosis in cancer cells. It was found that these compounds could enhance caspase activity and induce morphological changes indicative of apoptosis at specific concentrations .

Comparative Analysis

A comparison with similar compounds reveals the unique structural features of (3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone:

| Compound | Unique Features | Anticancer Activity |

|---|---|---|

| (3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone | Contains both 3-methyl and 6-nitro groups | Moderate activity against HCT116 and MDA-MB231 |

| (3-Methyl-1H-indazol-1-yl)(phenyl)methanone | Lacks the 6-nitro group | Lower activity compared to the nitro-substituted variant |

| (3-Methyl-6-nitroindazol-1-y)(4-nitrophenyl)methanone | Different nitro positioning | Variable activity based on substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.